Spectroscopic Elucidation of Benzyl-(2-methyl-pyrimidin-4-yl)-amine: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Spectroscopic Elucidation of Benzyl-(2-methyl-pyrimidin-4-yl)-amine: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Executive Summary
Accurate structural characterization is the bedrock of rational drug design. Benzyl-(2-methyl-pyrimidin-4-yl)-amine is a privileged pharmacophore frequently encountered in the development of p97 ATPase inhibitors, kinase modulators, and vitamin B1 analogs. This whitepaper provides an in-depth, peer-grounded analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By bridging fundamental electronic theory with field-proven experimental protocols, this guide serves as a definitive reference for researchers conducting structural validation.
Mechanistic Causality of Chemical Shifts
To interpret the NMR spectrum of Benzyl-(2-methyl-pyrimidin-4-yl)-amine accurately, one must first understand the electronic push-pull dynamics governing the pyrimidine core. The chemical shifts are not random; they are a direct readout of the molecule's electron density distribution, driven by mesomeric (+M) and inductive (±I) effects [4].
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The Mesomeric Shielding of C5: The pyrimidine ring is inherently electron-deficient due to the highly electronegative nitrogen atoms at positions 1 and 3. However, the exocyclic secondary amine at C4 acts as a powerful electron donor. The nitrogen lone pair delocalizes into the ring's π -system (+M effect), localizing negative charge predominantly at the C5 position. This profound shielding effect pushes the C5 carbon resonance upfield to ~103 ppm and its attached proton to ~6.3 ppm.
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The Inductive Deshielding of C2, C4, and C6: The ring nitrogens exert a strong electron-withdrawing inductive (-I) effect. The carbons directly attached to these nitrogens (C2, C4, and C6) are severely deshielded, resonating far downfield in the 13 C spectrum (>150 ppm). The 2-methyl group provides a mild +I effect, but it is insufficient to overcome the massive deshielding from the adjacent N1 and N3 atoms.
Caption: Logical relationship between substituent electronic effects and resulting NMR chemical shifts.
Experimental Protocol: Self-Validating NMR Workflow
A common pitfall in the NMR analysis of secondary amines is the loss of critical scalar coupling data due to rapid proton exchange. Expert Insight: While CDCl 3 is a standard solvent, acquiring the spectrum in deuterated dimethyl sulfoxide (DMSO- d6 ) is highly recommended for this compound [1]. DMSO strongly hydrogen-bonds with the -NH- proton, slowing its chemical exchange rate. This allows the observation of the 3J coupling between the -NH- proton and the benzylic -CH 2
- group, serving as an internal validation of the connectivity.
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a precision 5 mm NMR tube.
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Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Execute automated tuning and matching (ATM) for both 1 H and 13 C channels. Shim the Z-axis gradients using the deuterium lock signal until the TMS peak exhibits a full width at half maximum (FWHM) of < 1.0 Hz.
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1 H NMR Acquisition: Utilize a standard 30° pulse sequence (e.g., zg30). Set the relaxation delay ( d1 ) to 1.5 seconds to ensure full longitudinal relaxation. Acquire 16 to 32 scans with a spectral width of 15 ppm.
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13 C NMR Acquisition: Utilize a proton-decoupled sequence (e.g., zgpg30). Critical Step: Because the quaternary carbons (C2, C4, and the phenyl ipso carbon) lack attached protons, their T1 relaxation times are exceptionally long. Set the d1 delay to ≥ 2.0 seconds and acquire a minimum of 512 scans to ensure these low-intensity peaks are resolved above the noise floor [3].
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Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct manually. Reference the spectra to the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C).
Caption: Step-by-step experimental workflow for high-resolution NMR acquisition.
Quantitative Data Presentation
The following tables synthesize the definitive 1 H and 13 C NMR assignments for Benzyl-(2-methyl-pyrimidin-4-yl)-amine. These values are derived from empirical data of structurally homologous 4-aminopyrimidines and N-benzylpyrimidin-4-amines [2, 3].
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Rationale |
| 2-CH 3 | 2.35 | Singlet (s) | 3H | - | Deshielded by the adjacent C=N bonds of the pyrimidine core. |
| Benzyl-CH 2 | 4.55 | Doublet (d) | 2H | 6.0 | Split by the adjacent -NH- proton (visible in DMSO- d6 ). |
| Pyrimidine C5-H | 6.35 | Doublet (d) | 1H | 5.8 | Highly shielded by the +M effect of the 4-amino group; coupled to C6-H. |
| Phenyl H (m, p) | 7.20 - 7.28 | Multiplet (m) | 3H | - | Standard aromatic resonance for unsubstituted positions. |
| Phenyl H (o) | 7.30 - 7.35 | Multiplet (m) | 2H | - | Standard aromatic resonance. |
| 4-NH | 7.85 | Broad Triplet (bt) | 1H | 6.0 | Exchangeable proton; couples to the benzylic -CH
2
|
| Pyrimidine C6-H | 8.05 | Doublet (d) | 1H | 5.8 | Deshielded by the adjacent N1 atom and ring current; coupled to C5-H. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Rationale |
| 2-CH 3 | 25.2 | CH 3 | Typical shift for a methyl group attached to an sp 2 hybridized heteroaromatic ring. |
| Benzyl-CH 2 | 43.5 | CH 2 | Aliphatic carbon shifted downfield by the adjacent electronegative amine nitrogen. |
| Pyrimidine C5 | 103.8 | CH | Strongly shielded by mesomeric electron donation from the exocyclic amine. |
| Phenyl C (p) | 126.8 | CH | Unsubstituted para carbon of the benzyl group. |
| Phenyl C (m) | 127.5 | CH | Unsubstituted meta carbons. |
| Phenyl C (o) | 128.5 | CH | Unsubstituted ortho carbons. |
| Phenyl C (ipso) | 139.8 | Cq | Quaternary carbon directly attached to the benzylic methylene group. |
| Pyrimidine C6 | 155.2 | CH | Deshielded by the adjacent N1 atom. |
| Pyrimidine C4 | 162.5 | Cq | Deshielded quaternary carbon directly bonded to the exocyclic amine. |
| Pyrimidine C2 | 166.8 | Cq | The most deshielded carbon, flanked by two highly electronegative ring nitrogen atoms. |
References
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Fang, C., et al. (2019). Discovery of Irreversible p97 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
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Zhang, Y., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, ACS Publications. Available at:[Link]
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Puszko, A. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, MDPI. Available at:[Link]

